molecular formula C10H6ClNO2 B1602302 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde CAS No. 763109-09-7

5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde

Cat. No. B1602302
CAS RN: 763109-09-7
M. Wt: 207.61 g/mol
InChI Key: TUGDVOPMQBYENX-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde, also known as 5-CPI, is a synthetic compound with a variety of applications in scientific research. It is an aldehyde, a type of organic compound characterized by a carbonyl group (C=O) at the end of a carbon chain. 5-CPI has been studied in various fields including biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

Synthesis and Antimicrobial Activity

5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde has been utilized in the synthesis of various compounds with antimicrobial properties. A study demonstrated its role in producing N′-heteroarylidene-1-adamantylcarbohydrazides, which displayed significant antimicrobial activity against a range of bacteria and yeast-like pathogens (El-Emam et al., 2012).

Synthesis of Biologically Active Compounds

This compound is also a critical precursor for the synthesis of biologically active compounds. A method was developed for efficiently synthesizing 4(5)-Chloro-imidazole-5(4)-carboxaldehyde derivatives, highlighting its importance in medicinal chemistry (Davood et al., 2008).

Catalyzed Synthesis of Isoxazole Derivatives

In another application, this compound was used in a sulfanilic acid-catalyzed synthesis of isoxazole derivatives. These derivatives have been found to exhibit a range of biological properties, such as antibacterial and anticancer activities (Mosallanezhad & Kiyani, 2018).

Pharmaceutical Research

This compound has been involved in the synthesis of various pharmaceuticals. For instance, its derivatives have shown myolytic activity, indicating potential therapeutic applications (Arena et al., 1975).

Coordination Chemistry

This compound played a role in the synthesis of a Fe(III) complex, which was then characterized using spectroscopic methods and density functional theory calculations. This illustrates its utility in coordination chemistry and material science (Agheli et al., 2017).

Synthesis of Antiviral Agents

It was also used in the synthesis of compounds exhibiting antiviral activity. One study focused on its transformation into derivatives that showed activity against Herpes simplex virus type-1 (Dawood et al., 2011).

Mechanism of Action

properties

IUPAC Name

5-(4-chlorophenyl)-1,2-oxazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)12-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGDVOPMQBYENX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584574
Record name 5-(4-Chlorophenyl)-1,2-oxazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

763109-09-7
Record name 5-(4-Chlorophenyl)-1,2-oxazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-chlorophenyl)-1,2-oxazole-3-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde
Reactant of Route 2
5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde

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